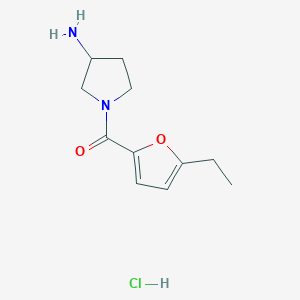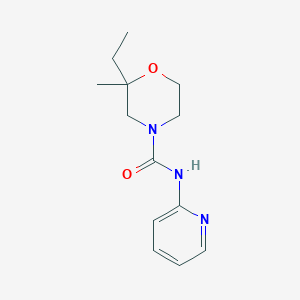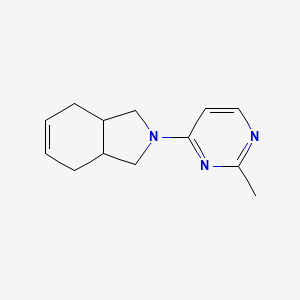
(3-Aminopyrrolidin-1-yl)-(5-ethylfuran-2-yl)methanone;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Aminopyrrolidin-1-yl)-(5-ethylfuran-2-yl)methanone;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of synthetic cannabinoids and has been found to exhibit unique biochemical and physiological effects.
作用机制
The (3-Aminopyrrolidin-1-yl)-(5-ethylfuran-2-yl)methanone;hydrochloride has been found to act as a potent agonist at the CB1 receptor. This receptor is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous system. Activation of the CB1 receptor by this compound leads to the inhibition of adenylate cyclase activity, which results in a decrease in intracellular cAMP levels. This, in turn, leads to the modulation of various signaling pathways and the regulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
The (3-Aminopyrrolidin-1-yl)-(5-ethylfuran-2-yl)methanone;hydrochloride has been found to exhibit unique biochemical and physiological effects. It has been shown to induce a potent dose-dependent hypothermic response in mice, which is indicative of its central nervous system activity. This compound has also been found to exhibit potent analgesic activity in various animal models of pain. Additionally, it has been found to exhibit anxiolytic and anti-inflammatory effects in various animal models.
实验室实验的优点和局限性
The (3-Aminopyrrolidin-1-yl)-(5-ethylfuran-2-yl)methanone;hydrochloride has several advantages for lab experiments. It is a highly potent and selective agonist at the CB1 receptor, which makes it an ideal tool for the study of this receptor in various physiological and pathological processes. Additionally, this compound has been found to exhibit high stability and solubility in various solvents, which makes it easy to handle and use in lab experiments. However, one of the limitations of this compound is its potential for abuse and misuse, which requires careful handling and storage.
未来方向
The (3-Aminopyrrolidin-1-yl)-(5-ethylfuran-2-yl)methanone;hydrochloride has several potential future directions for scientific research. One of the most significant future directions is the study of its role in various neurological disorders such as anxiety, depression, and addiction. Additionally, this compound has been found to exhibit potent anti-inflammatory effects, which make it a potential candidate for the treatment of various inflammatory disorders. Furthermore, the development of novel analogs and derivatives of this compound may lead to the discovery of new drugs with improved potency and selectivity.
合成方法
The synthesis of (3-Aminopyrrolidin-1-yl)-(5-ethylfuran-2-yl)methanone;hydrochloride involves the reaction between 5-ethylfuran-2-carboxylic acid and 3-aminopyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then treated with hydrochloric acid to yield the hydrochloride salt of the compound. This synthesis method has been reported in the literature and has been optimized for high yield and purity.
科学研究应用
The (3-Aminopyrrolidin-1-yl)-(5-ethylfuran-2-yl)methanone;hydrochloride has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of neuroscience. It has been found to exhibit potent agonistic activity at the CB1 receptor, which is involved in the regulation of various physiological and pathological processes in the central nervous system. This compound has been used as a tool to study the role of the CB1 receptor in various neurological disorders such as anxiety, depression, and addiction.
属性
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(5-ethylfuran-2-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-2-9-3-4-10(15-9)11(14)13-6-5-8(12)7-13;/h3-4,8H,2,5-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNCLPSLCYZQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)N2CCC(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopyrrolidin-1-yl)-(5-ethylfuran-2-yl)methanone;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7633701.png)


![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine](/img/structure/B7633718.png)
![2-[[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7633720.png)
![2-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethylamino]cyclohexane-1-carboxamide](/img/structure/B7633728.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[4-(trifluoromethyl)cyclohexyl]urea](/img/structure/B7633734.png)

![N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B7633745.png)
![3-cyclopropyl-1-[2-[5-(2-fluorophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B7633750.png)
![2,2,6,6-tetramethyl-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]morpholine-4-carboxamide](/img/structure/B7633753.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7633756.png)
![1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea](/img/structure/B7633772.png)
![(E)-4-(dimethylamino)-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-enamide](/img/structure/B7633776.png)